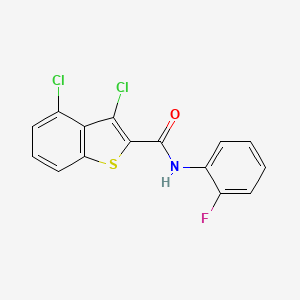

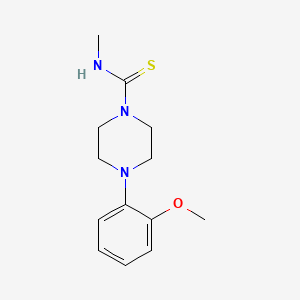

4-(2-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide belongs to a class of chemical compounds known for their complex synthesis processes and diverse applications in chemistry and pharmacology. These compounds, including analogs and derivatives, have been extensively studied for their structural, chemical, and physical properties.

Synthesis Analysis

The synthesis of compounds similar to 4-(2-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide typically involves multi-step reactions. For instance, semicarbazones and related compounds have been synthesized through intermediate stages and final crystallization from methanol solutions, employing spectroscopic techniques like NMR and MS for characterization (Macalik et al., 2021).

Molecular Structure Analysis

The molecular structure of these compounds is often determined using various spectroscopic methods, including IR, Raman, and electron absorption and emission techniques. X-ray diffraction methods have also been used to characterize the crystal structure, providing insights into the molecular geometry and stability influenced by van der Waals and dipole-dipole forces (Zhang et al., 2007).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, contributing to their broad spectrum of chemical properties. For example, their ability to act as ligands for metal complexation has been explored, indicating potential applications in materials science and catalysis (Macalik et al., 2021).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- The synthesis of piperazine derivatives, including those related to 4-(2-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide, often involves complex reactions aimed at introducing specific functional groups to enhance biological activity or physicochemical properties. For instance, some studies have focused on creating piperazine derivatives with specific substitutions to explore their antimicrobial activities or to study their potential as ligands for various receptors (Bektaş et al., 2010; Abate et al., 2011).

Biological Activities and Applications

- Some derivatives of 4-(2-methoxyphenyl)-N-methyl-1-piperazinecarbothioamide have been investigated for their potential biological activities. For example, certain piperazine derivatives have been evaluated for their antimicrobial properties, indicating the potential use of these compounds in developing new antimicrobial agents (Bektaş et al., 2010).

- Other studies have focused on the potential of piperazine derivatives as ligands for various receptors, such as serotonin receptors, which could have implications for developing therapeutics for neurological disorders (Lacivita et al., 2009).

Advanced Applications

- In the field of nanomedicine, piperazine derivatives have been explored for their use in conjugation with nanoparticles to create novel imaging agents or drug delivery systems. For instance, the conjugation of silver nanoparticles with piperazine derivatives has been studied for targeted optical imaging applications, showcasing the versatility of these compounds in advanced scientific research (Chaturvedi et al., 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(2-methoxyphenyl)-N-methylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3OS/c1-14-13(18)16-9-7-15(8-10-16)11-5-3-4-6-12(11)17-2/h3-6H,7-10H2,1-2H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFWKDHXCSQBLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)N1CCN(CC1)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(5-acetyl-3-thienyl)carbonyl]-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5595871.png)

![5-ethyl-4,6-dimethyl-2-[(2-methylbenzyl)thio]nicotinonitrile](/img/structure/B5595877.png)

![6-chloro-5,7-dimethyl-2-[2-(4-morpholinyl)-2-oxoethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5595896.png)

![5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5595916.png)

![3-(3,4-dimethoxyphenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5595928.png)

![4-(2-furyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5595944.png)

![5-(2-bromophenyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5595961.png)

![(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B5595967.png)